molecular formula C14H13Cl2N3O2S B3127118 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime CAS No. 338400-34-3

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Cat. No.: B3127118
CAS No.: 338400-34-3
M. Wt: 358.2 g/mol
InChI Key: MUBVJNCQFMHGHY-KPSZGOFPSA-N
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Description

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is a complex organic compound that features a thiazole ring, a methylamino group, and a dichlorobenzyl oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. One common method starts with the formation of the thiazole ring through the cyclization of appropriate precursors. The methylamino group is introduced via nucleophilic substitution reactions. The final step involves the formation of the oxime by reacting the aldehyde group with hydroxylamine in the presence of a dichlorobenzyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxime group may also play a role in binding to metal ions or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime apart is the combination of the thiazole ring, methylamino group, and dichlorobenzyl oxime moiety.

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2S/c1-17-14-18-7-13(22-14)12(20)5-6-19-21-8-9-10(15)3-2-4-11(9)16/h2-4,6-7H,5,8H2,1H3,(H,17,18)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBVJNCQFMHGHY-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)CC=NOCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(S1)C(=O)C/C=N/OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
Reactant of Route 3
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
Reactant of Route 4
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
Reactant of Route 5
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
Reactant of Route 6
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3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

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